molecular formula C17H15N3O2 B11791358 Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate

Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate

Cat. No.: B11791358
M. Wt: 293.32 g/mol
InChI Key: UVYRWAVNLGXEMJ-UHFFFAOYSA-N
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Description

Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a biphenyl group attached to a pyrazole ring, which is further substituted with a methyl ester and an amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the biphenyl intermediate with hydrazine and a suitable carbonyl compound under acidic or basic conditions.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The biphenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted biphenyl and pyrazole derivatives.

Scientific Research Applications

Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl Derivatives: Compounds like 4-methylbiphenyl and 4-aminobiphenyl share structural similarities with Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are structurally related to the pyrazole ring in the compound.

Uniqueness

Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate is unique due to the combination of the biphenyl and pyrazole moieties, along with the presence of both amino and ester functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The compound can be synthesized through the reaction of hydrazine with a suitable carbonyl compound, followed by subsequent alkylation.
  • Carboxylation : The introduction of the carboxyl group is achieved through various methods such as using carbon dioxide under specific conditions.
  • Methylation : Finally, methylation can be performed to obtain the desired ester form.

This compound exhibits its biological activity primarily through modulation of specific biochemical pathways. It has been shown to interact with various enzymes and receptors, influencing cellular signaling pathways that are crucial in inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Inhibition of Tumor Growth : Research indicated that derivatives of pyrazole compounds, including this compound, demonstrated significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .
Cell LineGrowth Inhibition (%)
HepG254.25
HeLa38.44

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications:

  • Cytokine Inhibition : It has been observed to inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models . This suggests its potential use in treating inflammatory diseases.

Case Studies

Several case studies have documented the biological effects of similar pyrazole derivatives:

  • Study on MK2 Inhibition : A study reported that certain aminopyrazole derivatives inhibited MK2 kinase activity, which is involved in inflammatory responses. This inhibition correlated with reduced TNF-alpha release and decreased phosphorylation of HSP27 .
  • Antioxidant Activity : Another investigation demonstrated that related pyrazole compounds exhibited significant antioxidant properties, suggesting their utility in oxidative stress-related conditions .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

methyl 5-amino-1-(4-phenylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C17H15N3O2/c1-22-17(21)15-11-19-20(16(15)18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,18H2,1H3

InChI Key

UVYRWAVNLGXEMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

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